ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX
Description
ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX (hereafter referred to as "Al-Octabutox") is an aluminum-based coordination compound featuring eight butoxy (OCH2CH2CH2CH3) ligands arranged at specific positions. Such compounds are typically synthesized for applications in catalysis, materials science, or industrial processes due to aluminum's versatility in forming stable coordination complexes with organic ligands .
Properties
CAS No. |
129707-63-7 |
|---|---|
Molecular Formula |
C70H95AlN8O9Si |
Molecular Weight |
1247.64 |
Origin of Product |
United States |
Preparation Methods
The synthesis of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves the introduction of butoxy groups onto the phthalocyanine nucleus. This can be achieved through the reaction of phthalocyanine with butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the phthalocyanine core.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves its interaction with molecular targets through its phthalocyanine core. The compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its therapeutic effects . The butoxy groups enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Aluminum Compounds
Aluminium Hydroxide Octanoate (1:1:2)
Molecular Formula: C16H31AlO5 Structure: Features aluminum coordinated with hydroxide and two octanoate (C8H15O2⁻) ligands. Key Differences:
- Ligand Type: Al-Octabutox uses butoxy ligands, while octanoate employs carboxylate groups. Carboxylates generally exhibit stronger chelation due to their bidentate binding capacity, whereas alkoxy ligands (like butoxy) are monodentate and less stable .
- Synthesis: Octanoate derivatives are often synthesized via sol-gel methods or direct reaction of aluminum salts with carboxylic acids, as seen in NMR and UV spectral validation methods . Al-Octabutox likely requires controlled alkoxylation conditions to avoid ligand displacement.
- Applications: Octanoate derivatives are used in hydrophobic coatings and surfactants, whereas Al-Octabutox may prioritize catalytic or polymeric applications due to its bulkier ligands .
Table 1: Structural Comparison
| Property | Al-Octabutox | Aluminium Hydroxide Octanoate |
|---|---|---|
| Ligand Type | Butoxy (alkoxy) | Octanoate (carboxylate) |
| Coordination Sites | 8 | 5 (hydroxide + 2 octanoate) |
| Stability | Moderate (monodentate) | High (bidentate) |
| Common Synthesis Route | Alkoxylation | Acid-base reaction |
Aluminum Chloride (AlCl3)
Structure : A simple Lewis acid with tetrahedral or octahedral coordination depending on hydration.
Key Differences :
- Ligand Environment : AlCl3 lacks organic ligands, making it highly reactive in Friedel-Crafts or polymerization reactions. Al-Octabutox’s organic ligands likely reduce its Lewis acidity, favoring applications requiring controlled reactivity .
- Toxicity : AlCl3 is corrosive and poses handling risks, whereas Al-Octabutox’s organic ligands may mitigate direct metal exposure .
Functional Comparison with Industrially Relevant Aluminum Compounds
Aluminum Sulfate (Al2(SO4)3)
Applications : Water treatment, paper sizing, and dye-lake formation .
Comparison :
- Mechanism : Al-Octabutox’s hydrophobic ligands could make it unsuitable for aqueous applications like water treatment. However, its organic framework may enhance compatibility with polymers or coatings.
- Efficiency: Aluminum sulfate’s high charge density ensures effective flocculation, whereas Al-Octabutox may excel in non-polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
